1-((1-Ethyl-1h-pyrazol-4-yl)methyl)cyclopropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((1-Ethyl-1h-pyrazol-4-yl)methyl)cyclopropan-1-amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an ethyl group at the 1-position of the pyrazole ring and a cyclopropanamine moiety attached to the 4-position via a methylene bridge. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 1-((1-Ethyl-1h-pyrazol-4-yl)methyl)cyclopropan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with cyclopropylamine in the presence of a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions and yields the desired product with good efficiency .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-((1-Ethyl-1h-pyrazol-4-yl)methyl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-((1-Ethyl-1h-pyrazol-4-yl)methyl)cyclopropan-1-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in various organic synthesis reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-((1-Ethyl-1h-pyrazol-4-yl)methyl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its biological effects .
Comparison with Similar Compounds
1-((1-Ethyl-1h-pyrazol-4-yl)methyl)cyclopropan-1-amine can be compared with other similar compounds, such as:
1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)ethanone: This compound has a similar pyrazole core but differs in the substituents attached to the pyrazole ring.
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: Another pyrazole derivative with different functional groups, leading to distinct chemical and biological properties.
Biological Activity
1-((1-Ethyl-1H-pyrazol-4-yl)methyl)cyclopropan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
The compound has the following chemical properties:
- Molecular Formula : C₉H₁₃N₃
- Molecular Weight : 163.22 g/mol
- CAS Number : 2020177-01-7
Research indicates that compounds containing pyrazole and cyclopropane moieties exhibit diverse biological activities, including:
- Protein Kinase Inhibition : Similar compounds have shown the ability to selectively inhibit protein kinases, which are crucial in cancer signaling pathways .
- Antimicrobial Activity : Derivatives of pyrazole have demonstrated antibacterial and antifungal properties, suggesting potential applications in treating infections .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Activity Type | Description |
---|---|
Antitumor | Exhibits selective inhibition of tumor cell growth in vitro and in vivo models. |
Antimicrobial | Effective against various bacterial strains, with minimal cytotoxicity to host cells. |
Anti-inflammatory | Reduces inflammation markers in cellular assays, indicating potential for treating inflammatory diseases. |
Study 1: Antitumor Activity
A study investigated the antitumor effects of similar pyrazole derivatives on cancer cell lines. The results indicated that these compounds could inhibit cell proliferation and induce apoptosis through the activation of caspases .
Study 2: Antimicrobial Efficacy
Another research focused on the antimicrobial properties of pyrazole derivatives, where this compound showed significant activity against Gram-positive bacteria, with an MIC (Minimum Inhibitory Concentration) comparable to established antibiotics .
Structure-Activity Relationship (SAR)
The structural components of this compound contribute significantly to its biological activity:
Properties
Molecular Formula |
C9H15N3 |
---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
1-[(1-ethylpyrazol-4-yl)methyl]cyclopropan-1-amine |
InChI |
InChI=1S/C9H15N3/c1-2-12-7-8(6-11-12)5-9(10)3-4-9/h6-7H,2-5,10H2,1H3 |
InChI Key |
NRTJXPZJRAESNC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CC2(CC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.